molecular formula C19H20N2O3 B214304 1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one

1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214304
M. Wt: 324.4 g/mol
InChI Key: MMSFBZSJNBVKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one, also known as BHPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHPI is a synthetic compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. These enzymes play important roles in various cellular processes, including DNA replication, cell division, and signal transduction. 1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. 1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its high purity and stability. However, 1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one, including the development of new synthetic methods for 1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one production, the optimization of 1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one for specific applications, and the study of 1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one's potential as a therapeutic agent for various diseases. Additionally, further research is needed to elucidate the mechanism of action of 1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one and its effects on various biochemical pathways.

Synthesis Methods

1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one can be synthesized through various methods, including the reaction of 3-(2-oxo-2-(pyridin-3-yl)ethyl)-1,3-dihydro-2H-indol-2-one with butyl hydroperoxide in the presence of a catalyst. Another method involves the reaction of 3-(2-oxo-2-(pyridin-3-yl)ethyl)-1,3-dihydro-2H-indol-2-one with butyl alcohol in the presence of a catalyst. The synthesis of 1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been optimized to produce high yields and purity.

Scientific Research Applications

1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been studied for its potential as a therapeutic agent for the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders. In biochemistry, 1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been studied for its mechanism of action and its effects on various biochemical pathways. In material science, 1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in the development of new materials with unique properties.

properties

Product Name

1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

1-butyl-3-hydroxy-3-(2-oxo-2-pyridin-3-ylethyl)indol-2-one

InChI

InChI=1S/C19H20N2O3/c1-2-3-11-21-16-9-5-4-8-15(16)19(24,18(21)23)12-17(22)14-7-6-10-20-13-14/h4-10,13,24H,2-3,11-12H2,1H3

InChI Key

MMSFBZSJNBVKQV-UHFFFAOYSA-N

SMILES

CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CN=CC=C3)O

Canonical SMILES

CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CN=CC=C3)O

Origin of Product

United States

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